molecular formula C8H13Cl3O2S B14368850 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane CAS No. 90556-47-1

2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane

Cat. No.: B14368850
CAS No.: 90556-47-1
M. Wt: 279.6 g/mol
InChI Key: JCFROOVOKBWGJO-UHFFFAOYSA-N
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Description

2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane is an organic compound with the molecular formula C8H13Cl3O2S It is a derivative of oxolane, featuring a trichloromethylsulfanyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane typically involves the reaction of oxolane derivatives with trichloromethylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propan-2-yloxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yloxy)-3-(chloromethylsulfanyl)oxolane
  • 2-(Propan-2-yloxy)-3-(methylsulfanyl)oxolane
  • 2-(Propan-2-yloxy)-3-(ethylsulfanyl)oxolane

Uniqueness

2-Propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

90556-47-1

Molecular Formula

C8H13Cl3O2S

Molecular Weight

279.6 g/mol

IUPAC Name

2-propan-2-yloxy-3-(trichloromethylsulfanyl)oxolane

InChI

InChI=1S/C8H13Cl3O2S/c1-5(2)13-7-6(3-4-12-7)14-8(9,10)11/h5-7H,3-4H2,1-2H3

InChI Key

JCFROOVOKBWGJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1C(CCO1)SC(Cl)(Cl)Cl

Origin of Product

United States

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